molecular formula C11H18O B8520224 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one CAS No. 26533-38-0

6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one

Cat. No.: B8520224
CAS No.: 26533-38-0
M. Wt: 166.26 g/mol
InChI Key: KGXRMGREKQQQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Isopentenylmesityloxide is a chemical compound known for its unique structure and properties. It is an α,β-unsaturated ketone, which means it contains a double bond between the alpha and beta carbon atoms adjacent to a carbonyl group. This compound is a colorless to light-yellow liquid with a characteristic odor.

Preparation Methods

Beta-Isopentenylmesityloxide can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to yield 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one . Industrial production methods often involve similar processes but on a larger scale, utilizing catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

Beta-Isopentenylmesityloxide undergoes several types of chemical reactions, including:

Scientific Research Applications

Beta-Isopentenylmesityloxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug synthesis.

    Industry: It is used in the production of solvents and other industrial chemicals .

Mechanism of Action

The mechanism by which 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one exerts its effects involves its ability to participate in various chemical reactions due to its α,β-unsaturated ketone structure. This structure allows it to act as an electrophile, making it reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Beta-Isopentenylmesityloxide can be compared with other similar compounds such as mesityl oxide and isophorone. These compounds share structural similarities but differ in their reactivity and applications. For example, mesityl oxide is also an α,β-unsaturated ketone but has different industrial uses and reactivity profiles .

Properties

CAS No.

26533-38-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-methyl-3-prop-1-en-2-ylhept-5-en-2-one

InChI

InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,11H,3,7H2,1-2,4-5H3

InChI Key

KGXRMGREKQQQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=C)C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.